Welcome to the BenchChem Online Store!
molecular formula C15H14N2 B8581040 5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine CAS No. 2898-20-6

5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine

Cat. No. B8581040
M. Wt: 222.28 g/mol
InChI Key: MDPJHNGFYGSHME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07888503B2

Procedure details

A 5 mL microwave tube was charged with 2-fluorobenzophenone (0.40 g), ethylene diamine (0.40 g) and ethanol (4 mL). The mixture was heated in a microwave at 180° C. for 10 minutes. The contents were concentrated to an oil and dissolved in methylene chloride. The resulting solution was purified by silica gel chromatography. Any unreacted benzophenone was eluted with methylene chloride and then the desired product was eluted with 70% ethyl acetate in hexanes. Desired fractions were concentrated to provide 5-phenyl-2,3-dihydro-1H-1,4-benzodiazepine as a yellow crystalline solid. H1 NMR (d6-dmso): 7.30-7.42 (m, 5H), 7.12 (dd, 1H), 6.78 (d, 1H), 6.75 (d, 1H), 6.49 (dd, 1H), 6.05 (br t, 1H), 3.84 (m, 2H), 3.56 (m, 2H).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=O.[CH2:16]([NH2:19])[CH2:17][NH2:18]>C(O)C>[C:6]1([C:4]2[C:3]3[CH:12]=[CH:13][CH:14]=[CH:15][C:2]=3[NH:19][CH2:16][CH2:17][N:18]=2)[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
FC1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Name
Quantity
0.4 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The contents were concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methylene chloride
CUSTOM
Type
CUSTOM
Details
The resulting solution was purified by silica gel chromatography
WASH
Type
WASH
Details
Any unreacted benzophenone was eluted with methylene chloride
WASH
Type
WASH
Details
the desired product was eluted with 70% ethyl acetate in hexanes
CONCENTRATION
Type
CONCENTRATION
Details
Desired fractions were concentrated

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NCCNC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.